molecular formula C58H38N2O22 B130506 5(6)-Carboxyfluorescein diacetate succinimidyl ester CAS No. 150347-59-4

5(6)-Carboxyfluorescein diacetate succinimidyl ester

Cat. No.: B130506
CAS No.: 150347-59-4
M. Wt: 1114.9 g/mol
InChI Key: LZFDYQHOQDFMOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cell-permeable, fluorogenic, non-selective esterase substrate. Hydrolyzes to hydrophilic fluorescent 5-CFDA and 5-FAM derivatives intracellularly. Partitions with high fidelity between daughter cells for up to eight generational divisions. Tracks cell proliferation.
CFDA-SE is a stable, cell-permeable dye that consists of a fluorescein molecule containing two acetate moieties and a succinimidyl ester (SE) functional group. Upon diffusion into the intracellular environment, the acetate groups are cleaved by cellular esterases leaving CFSE, which is fluorescent and not cell permeable. CFSE covalently couples to intracellular molecules via its succinimidyl group and can be retained in cells for at least eight weeks. CFDA-SE is often used to assay cell proliferation as it is partitioned with high fidelity between daughter cells for up to eight generational divisions. CFSE, the cleavage product of CFDA-SE, displays excitation/emission maxima of 491/518 nm, respectively.
5-CFDA-SE is a stable, cell-permeable dye that consists of a fluorescein molecule containing two acetate moieties and a SE functional group. Upon diffusion into the intracellular environment, the acetate groups are removed by cellular esterases, rendering the dye highly fluorescent and no longer permeant to the cell membrane. CFDA-SE is often employed to assay cell proliferation as it is partitioned with high fidelity between daughter cells for up to eight generational divisions.

Scientific Research Applications

Investigating Hemopoietic Cell Migration and Proliferation

5(6)-Carboxyfluorescein diacetate succinimidyl ester (CFSE) has been utilized to investigate migration and proliferation of hemopoietic cells. CFSE is retained by cells and shared by daughter cells at each division, resulting in distinct flow cytometric CFSE histograms. This application is beneficial for understanding cellular behaviors in various health conditions (Matera, Lupi, & Ubezio, 2004).

Tracking Antigen Presentation In Vivo

CFSE has been used to determine the site, duration, and cell type responsible for antigen presentation in vivo. This technique has provided insights into how various types of antigens, including auto-antigens, oral antigens, and cell-associated foreign antigens, are presented in the body (Mintern, Li, Davey, Blanas, Kurts, Carbone, & Heath, 1999).

Monitoring Lymphocyte Migration and Proliferation

CFSE's stable incorporation into cells allows for the monitoring of lymphocyte migration and quantification of cell division. This application has been crucial in analyzing the relationship between cell division, differentiation, and response to antigens (Parish, Glidden, Quah, & Warren, 2009).

Quantifying Lymphocyte Kinetics In Vivo

CFSE is used to quantify cell kinetics, especially in studies of lymphocyte homeostasis. It labels cells irrespective of their stage in the cell cycle, providing a more accurate representation of lymphocyte proliferation and death rates in situ (Asquith, Debacq, Florins, Gillet, Sanchez-Alcaraz, Mosley, & Willems, 2006).

Intracellular pH Measurement in Bacteria

A novel method using CFSE has been developed to determine the intracellular pH of bacteria. This technique is based on the intracellular conjugation of CFSE, allowing for accurate pH measurement under various stress conditions (Breeuwer, Drocourt, Rombouts, & Abee, 1996).

Labeling Target Cells for Immunological Studies

CFSE has been effectively used to label target cells for in vivo immunological studies, providing insights into the survival and killing of epitope-specific cells, which is crucial for understanding Cell Mediated Immunity (Durward, Harms, & Splitter, 2010).

Optimizing CFSE for Labeling Human Intervertebral Disc Cells

The utility of CFSE as a tracking label for human intervertebral disc cells in vitro has been assessed. This application is significant for tissue engineering studies and understanding cell behaviors in the context of spinal health (Gruber, Leslie, Ingram, & Hanley, 2000).

Mechanism of Action

Target of Action

5(6)-Carboxyfluorescein diacetate succinimidyl ester (CFSE) is primarily used as a fluorescent dye for labeling cells . It targets the proteins within the cells, specifically the amine groups, and forms a stable covalent bond .

Mode of Action

CFSE is a lipophilic compound that can readily cross cell membranes . Once inside the cell, it is hydrolyzed by intracellular esterases to yield carboxyfluorescein . This molecule is highly fluorescent and is retained within the cell, allowing for the tracking of cellular proliferation . As the cells divide, the fluorescence intensity decreases proportionally, allowing for the quantification of cell divisions .

Biochemical Pathways

CFSE does not directly interact with any specific biochemical pathways. Instead, it serves as a marker for cell division. By binding to cellular proteins, it allows researchers to track the proliferation of cells . This can be particularly useful in studying immune responses, where the proliferation of specific cell types (such as B cells) is of interest .

Pharmacokinetics

It is known that cfse is soluble in dmso , which suggests that it may have good bioavailability due to the ability of DMSO to enhance the penetration of drugs. Once inside the cell, CFSE is rapidly converted to its fluorescent form and remains within the cell for the duration of the experiment .

Result of Action

The primary result of CFSE action is the labeling of cells with a fluorescent marker. This allows for the tracking of cell proliferation over time . In addition, because CFSE fluorescence decreases with each cell division, it can also provide information about the rate of cell division .

Action Environment

The action of CFSE can be influenced by several environmental factors. For example, the pH of the environment can affect the fluorescence intensity of CFSE . Additionally, the presence of esterases is required for the conversion of CFSE to its fluorescent form . Therefore, the cellular environment and health can significantly impact the efficacy of CFSE labeling .

Safety and Hazards

CFSE is for research use only and not for use in diagnostic procedures . It should be stored at -20°C and protected from light . Avoid freeze-thaw cycles .

Biochemical Analysis

Biochemical Properties

5(6)-Carboxyfluorescein diacetate succinimidyl ester is attached to free amine groups and intracellular proteins in the cytoplasm and nucleus of a cell . This attachment allows it to interact with various enzymes and proteins within the cell, influencing biochemical reactions .

Cellular Effects

The effects of this compound on cells are primarily observed in its role as a division tracking dye . It influences cell function by providing a means to monitor cell division, impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its incorporation into both the cytoplasm and nucleus of cells . It binds to intracellular amines, forming fluorescent conjugates that are well-retained within stained cells . Upon cell division, the fluorescence intensity of the dye halves, allowing the tracking of cell divisions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The dye is well-retained within stained cells, and its fluorescence intensity halves with each round of cell division . This allows for long-term tracking of cellular function in both in vitro and in vivo studies .

Metabolic Pathways

The metabolic pathways involving this compound are not explicitly defined in the literature. Its role in cell division suggests it may interact with enzymes or cofactors involved in cellular metabolism .

Transport and Distribution

This compound passively diffuses into cells . Once inside, it binds to intracellular amines, becoming well-retained within the cell . This allows it to be evenly distributed within the cell and across cell divisions .

Subcellular Localization

This compound incorporates into both the cytoplasm and nucleus of cells . This broad subcellular localization allows it to interact with various intracellular components and influence their function .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 5(6)-Carboxyfluorescein diacetate succinimidyl ester involves the reaction of 5(6)-Carboxyfluorescein with diacetyl succinimidyl ester. The carboxylic acid group of 5(6)-Carboxyfluorescein reacts with the succinimidyl ester group of diacetyl succinimidyl ester to form the desired product.", "Starting Materials": ["5(6)-Carboxyfluorescein", "Diacetyl succinimidyl ester"], "Reaction": ["Step 1: Dissolve 5(6)-Carboxyfluorescein and diacetyl succinimidyl ester in anhydrous dimethylformamide (DMF).", "Step 2: Add N,N-diisopropylethylamine (DIPEA) to the reaction mixture to act as a catalyst.", "Step 3: Stir the reaction mixture at room temperature for 24 hours.", "Step 4: Purify the reaction mixture by column chromatography using a suitable solvent system such as ethyl acetate and methanol.", "Step 5: Collect the desired product, 5(6)-Carboxyfluorescein diacetate succinimidyl ester, as a yellow solid."] }

CAS No.

150347-59-4

Molecular Formula

C58H38N2O22

Molecular Weight

1114.9 g/mol

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 3',6'-diacetyloxy-1-oxospiro[2-benzofuran-3,9'-xanthene]-5-carboxylate;(2,5-dioxopyrrolidin-1-yl) 3',6'-diacetyloxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carboxylate

InChI

InChI=1S/2C29H19NO11/c1-14(31)37-17-4-7-21-23(12-17)39-24-13-18(38-15(2)32)5-8-22(24)29(21)20-6-3-16(11-19(20)28(36)40-29)27(35)41-30-25(33)9-10-26(30)34;1-14(31)37-17-4-7-20-23(12-17)39-24-13-18(38-15(2)32)5-8-21(24)29(20)22-11-16(3-6-19(22)28(36)40-29)27(35)41-30-25(33)9-10-26(30)34/h2*3-8,11-13H,9-10H2,1-2H3

InChI Key

LZFDYQHOQDFMOA-UHFFFAOYSA-N

SMILES

CC(=O)OC1=CC2=C(C=C1)C3(C4=C(C=C(C=C4)C(=O)ON5C(=O)CCC5=O)C(=O)O3)C6=C(O2)C=C(C=C6)OC(=O)C.CC(=O)OC1=CC2=C(C=C1)C3(C4=C(O2)C=C(C=C4)OC(=O)C)C5=C(C=CC(=C5)C(=O)ON6C(=O)CCC6=O)C(=O)O3

Canonical SMILES

CC(=O)OC1=CC2=C(C=C1)C3(C4=C(C=C(C=C4)C(=O)ON5C(=O)CCC5=O)C(=O)O3)C6=C(O2)C=C(C=C6)OC(=O)C.CC(=O)OC1=CC2=C(C=C1)C3(C4=C(O2)C=C(C=C4)OC(=O)C)C5=C(C=CC(=C5)C(=O)ON6C(=O)CCC6=O)C(=O)O3

Appearance

Assay:≥90%A crystalline solid

Synonyms

3’,6’-Bis(acetyloxy)-3-oxo-spiro[isobenzofuran-1(3H),9’-[9H]xanthene]-ar-carboxylic Acid 2,5-Dioxo-1-pyrrolidinyl Ester;  1-[[[3’,6’-Bis(acetyloxy)-3-oxospiro[isobenzofuran-1(3H),9’-[9H]xanthen]-5(or 6)-yl]carbonyl]oxy]-2,5-pyrrolidinedione;  5(6)-Carb

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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